molecular formula C18H18N2O3S B14221860 aniline;4-hydroxy-N-phenylbenzenesulfonamide CAS No. 585533-73-9

aniline;4-hydroxy-N-phenylbenzenesulfonamide

Cat. No.: B14221860
CAS No.: 585533-73-9
M. Wt: 342.4 g/mol
InChI Key: MFWRADMIZZBTHQ-UHFFFAOYSA-N
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Description

Aniline;4-hydroxy-N-phenylbenzenesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aniline;4-hydroxy-N-phenylbenzenesulfonamide typically involves the reaction of aniline with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solvents like dichloromethane can aid in the crystallization and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Aniline;4-hydroxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aniline;4-hydroxy-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of aniline;4-hydroxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aniline;4-hydroxy-N-phenylbenzenesulfonamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

585533-73-9

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

aniline;4-hydroxy-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H11NO3S.C6H7N/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10;7-6-4-2-1-3-5-6/h1-9,13-14H;1-5H,7H2

InChI Key

MFWRADMIZZBTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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